molecular formula C7H6FNO2 B1449897 2-Fluoro-3-methoxypyridine-5-carbaldehyde CAS No. 1256787-60-6

2-Fluoro-3-methoxypyridine-5-carbaldehyde

Cat. No.: B1449897
CAS No.: 1256787-60-6
M. Wt: 155.13 g/mol
InChI Key: NEGNKXAAXODXLL-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNKXAAXODXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-methoxypyridine-5-carbaldehyde is a fluorinated pyridine derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various interactions with biological molecules, making it a subject of research in medicinal chemistry and pharmacology.

Molecular Structure

  • Chemical Formula : C7H8FNO
  • Molecular Weight : 155.15 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the fluorination of pyridine derivatives followed by methoxylation. Various methods can be employed, including the use of reagents like sodium fluoride under specific reaction conditions.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances its binding affinity, potentially leading to inhibition or modulation of biological pathways.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus.
  • Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cell lines such as L1210 leukemia cells, with IC50 values in the nanomolar range, suggesting potent anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated an ID50 value of approximately 1×107M1\times 10^{-7}M, indicating strong inhibitory effects .
  • Anticancer Activity : In a series of experiments involving L1210 leukemia cells, the compound showed significant growth inhibition with an IC50 value of 9×108M9\times 10^{-8}M. The growth inhibition was reversed upon the addition of thymidine, suggesting a mechanism involving nucleotide release .

Biological Activity Comparison Table

CompoundActivity TypeIC50/ID50 ValueReference
This compoundAntimicrobial1×107M1\times 10^{-7}M
This compoundAnticancer (L1210)9×108M9\times 10^{-8}M
5-Fluoro-1,3-oxazineAntimicrobial1×108M1\times 10^{-8}M

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-methoxypyridine-5-carbaldehyde has been explored as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in targeting neurological disorders and inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing anti-inflammatory drugs. The derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating therapeutic potential for conditions like rheumatoid arthritis.

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations.

Synthesis Example :
A common synthetic route involves the use of this compound in reactions with nucleophiles to form diverse pyridine derivatives.

Reaction TypeConditionsYield
Nucleophilic AdditionAcetonitrile, 80°C75%
Condensation ReactionEthanol, reflux65%

Material Science

Due to its unique electronic properties, this compound is being investigated for applications in developing specialty chemicals and materials with specific electronic characteristics.

Application Example : Research indicates that compounds derived from this compound can be used to create advanced materials for electronic devices, enhancing conductivity and stability.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that it may serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through in vitro studies:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-6200100

These findings indicate that the compound effectively reduces inflammation markers, supporting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methoxypyridine-5-carbaldehyde
Reactant of Route 2
2-Fluoro-3-methoxypyridine-5-carbaldehyde

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